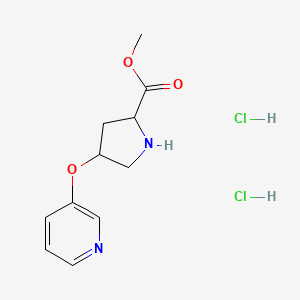
CabazitaxelN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CabazitaxelN-1 is a semi-synthetic derivative of a natural taxoid. It is a microtubule inhibitor and is used as a chemotherapeutic agent. This compound is particularly known for its effectiveness in treating metastatic castration-resistant prostate cancer, especially in patients who have previously been treated with docetaxel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CabazitaxelN-1 is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification and protection-deprotection strategies to achieve the desired chemical structure . One method involves dissolving this compound and Pluronic F127 in a mixed solvent system comprising water and 1,4-dioxane, followed by sterile filtration, lyophilization, and aqueous reconstitution of drug-loaded micelles .
Industrial Production Methods
In industrial settings, this compound is formulated for clinical use in a neat liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to this compound. This formulation is designed to enhance the solubility and stability of the compound for intravenous administration .
Análisis De Reacciones Químicas
Types of Reactions
CabazitaxelN-1 undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include acetic anhydride for esterification, sodium hydroxide for hydrolysis, and hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various esterified and hydroxylated derivatives of this compound, which are evaluated for their pharmacological efficacy and stability .
Aplicaciones Científicas De Investigación
CabazitaxelN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying microtubule inhibition and the synthesis of taxane derivatives.
Biology: Researchers use this compound to investigate cellular processes involving microtubules, such as cell division and intracellular transport.
Medicine: this compound is primarily used in the treatment of metastatic castration-resistant prostate cancer.
Mecanismo De Acción
CabazitaxelN-1 exerts its effects by binding to tubulin, promoting the assembly of microtubules, and inhibiting their disassembly. This stabilization of microtubules disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). Unlike other taxanes, this compound has a poor affinity for multidrug resistance proteins, allowing it to be effective in resistant tumors .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: Another taxane used in cancer therapy, known for its microtubule-stabilizing properties.
Docetaxel: A taxane similar to CabazitaxelN-1, used in the treatment of various cancers, including breast and prostate cancer.
Uniqueness of this compound
This compound is unique due to its ability to penetrate the blood-brain barrier and its low affinity for multidrug resistance proteins. This makes it particularly effective in treating tumors that have developed resistance to other taxanes .
Propiedades
IUPAC Name |
5-O-(4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINQNOFPOPSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)


![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)

![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)


![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)



![4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione](/img/structure/B12107220.png)

